Cas no 1516067-04-1 (2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile)
![2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile structure](https://www.kuujia.com/scimg/cas/1516067-04-1x500.png)
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 8-Azabicyclo[3.2.1]octane-3-acetonitrile, 3-hydroxy-
- 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
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- Inchi: 1S/C9H14N2O/c10-4-3-9(12)5-7-1-2-8(6-9)11-7/h7-8,11-12H,1-3,5-6H2
- InChI Key: CYBWWLOCLLUDBX-UHFFFAOYSA-N
- SMILES: C12NC(CC1)CC(O)(CC#N)C2
Experimental Properties
- Density: 1.143±0.06 g/cm3(Predicted)
- Boiling Point: 347.1±17.0 °C(Predicted)
- pka: 13.53±0.20(Predicted)
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-8654-10g |
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile |
1516067-04-1 | 95%+ | 10g |
$2566.0 | 2023-09-06 | |
Life Chemicals | F2147-8654-1g |
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile |
1516067-04-1 | 95%+ | 1g |
$611.0 | 2023-09-06 | |
TRC | H189621-500mg |
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile |
1516067-04-1 | 500mg |
$ 525.00 | 2022-06-04 | ||
TRC | H189621-1g |
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile |
1516067-04-1 | 1g |
$ 815.00 | 2022-06-04 | ||
Life Chemicals | F2147-8654-5g |
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile |
1516067-04-1 | 95%+ | 5g |
$1833.0 | 2023-09-06 | |
Life Chemicals | F2147-8654-0.25g |
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile |
1516067-04-1 | 95%+ | 0.25g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2147-8654-2.5g |
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile |
1516067-04-1 | 95%+ | 2.5g |
$1222.0 | 2023-09-06 | |
Life Chemicals | F2147-8654-0.5g |
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile |
1516067-04-1 | 95%+ | 0.5g |
$580.0 | 2023-09-06 | |
TRC | H189621-100mg |
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile |
1516067-04-1 | 100mg |
$ 135.00 | 2022-06-04 |
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
Additional information on 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
Professional Introduction to 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile (CAS No. 1516067-04-1)
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1516067-04-1, is a complex molecule featuring a unique bicyclic structure integrated with an azabicyclo moiety, making it a promising candidate for various biochemical applications.
The structural framework of 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile consists of a seven-membered azabicyclo ring fused with a six-membered cyclohexane ring, which is further functionalized with a hydroxyl group and an acetonitrile substituent. This intricate architecture imparts distinct chemical properties that make it particularly valuable in the design and development of novel therapeutic agents.
In recent years, there has been a growing interest in the exploration of heterocyclic compounds for their potential pharmacological activities. The presence of the azabicyclo moiety in 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile suggests its utility in the synthesis of molecules that can interact with biological targets in unique ways. This structural feature has been associated with enhanced binding affinity and selectivity, which are critical factors in drug design.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The hydroxyl group and the acetonitrile functionality provide multiple sites for chemical modification, enabling researchers to tailor the molecule for specific applications. For instance, the hydroxyl group can be used to form esters or ethers, while the acetonitrile moiety can undergo nucleophilic substitution reactions to introduce diverse substituents.
The compound has been studied in the context of developing new antimicrobial agents. Preliminary research indicates that derivatives of 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile exhibit promising activity against certain bacterial strains, particularly those that have developed resistance to conventional antibiotics. This finding is particularly relevant in light of the global challenge posed by antibiotic-resistant pathogens.
Furthermore, the bicyclic structure of this compound offers advantages in terms of metabolic stability and oral bioavailability, which are essential properties for any drug candidate intended for clinical use. The rigid framework provided by the azabicyclo ring helps to prevent rapid degradation by enzymatic processes, thereby extending the compound's half-life in vivo.
In addition to its antimicrobial potential, 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile has been explored as a building block for more complex molecules with neuroprotective properties. Studies have suggested that derivatives of this compound can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile presents certain challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high purity and yield. Techniques such as transition-metal-catalyzed cycloadditions and asymmetric hydrogenations have been particularly useful in constructing the desired bicyclic framework.
The role of computational chemistry in designing and optimizing derivatives of this compound cannot be overstated. Molecular modeling studies have helped researchers predict the binding modes of these molecules to biological targets, thereby guiding the development of more effective therapeutic agents.
In conclusion, 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile (CAS No. 1516067-04-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. Its versatility as a synthetic intermediate and its promising biological activities make it a valuable asset in the quest for novel therapeutic agents.
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